molecular formula C27H34N4O6 B2436354 4-((1-(2-(butylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide CAS No. 1223836-09-6

4-((1-(2-(butylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide

Cat. No.: B2436354
CAS No.: 1223836-09-6
M. Wt: 510.591
InChI Key: OVMUQVVPOQGEOS-UHFFFAOYSA-N
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Description

4-((1-(2-(butylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a useful research compound. Its molecular formula is C27H34N4O6 and its molecular weight is 510.591. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods

Researchers have developed multi-component synthesis methods for creating 4-arylaminoquinazolines, a category that includes compounds similar to the one , highlighting the efficiency of these methods in producing complex molecules (Heravi et al., 2009). Another study offers insights into a palladium-catalyzed domino reaction, which is instrumental in forming quinazolinones, demonstrating a novel approach to constructing these compounds in water, which may include processes relevant to the synthesis of our target molecule (Hikawa et al., 2012).

Potential in Cancer Research

A significant application of similar quinazoline derivatives is in the field of cancer research, where these compounds are investigated for their anti-tumor properties. For example, quinazolinone derivatives have been synthesized and tested for their analgesic and anti-inflammatory activity, hinting at their potential utility in managing cancer-related pain and inflammation (Glushkov et al., 2005). Furthermore, the assessment of cellular proliferation in tumors using PET and specific markers derived from quinazoline compounds, such as 18F-ISO-1, underscores the role these molecules may play in diagnosing and evaluating cancer proliferation, offering a window into the possible applications of our target compound in medical imaging and tumor growth assessment (Dehdashti et al., 2013).

Antioxidant Properties

Quinazolin derivatives have been explored for their antioxidant capabilities, which are critical in combating oxidative stress, a factor in numerous diseases, including cancer and neurodegenerative disorders. The synthesis and characterization of quinazolin derivatives, along with their evaluation as antioxidants, reflect the broader potential of compounds like 4-((1-(2-(butylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide in therapeutic applications (Al-azawi, 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid with N-isopropylbenzamide, followed by the addition of 2-bromo-N-(butylamino)acetamide and reduction with sodium borohydride.", "Starting Materials": [ "6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid", "N-isopropylbenzamide", "2-bromo-N-(butylamino)acetamide", "sodium borohydride" ], "Reaction": [ "Step 1: Condensation of 6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid with N-isopropylbenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 4-((1-(isopropylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide.", "Step 2: Addition of 2-bromo-N-(butylamino)acetamide to the intermediate in the presence of a base such as triethylamine to form the intermediate 4-((1-(2-(butylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide.", "Step 3: Reduction of the intermediate with sodium borohydride in the presence of a solvent such as methanol to form the final compound 4-((1-(2-(butylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide." ] }

CAS No.

1223836-09-6

Molecular Formula

C27H34N4O6

Molecular Weight

510.591

IUPAC Name

4-[[1-[2-(butylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide

InChI

InChI=1S/C27H34N4O6/c1-6-7-12-28-24(32)16-30-21-14-23(37-5)22(36-4)13-20(21)26(34)31(27(30)35)15-18-8-10-19(11-9-18)25(33)29-17(2)3/h8-11,13-14,17H,6-7,12,15-16H2,1-5H3,(H,28,32)(H,29,33)

InChI Key

OVMUQVVPOQGEOS-UHFFFAOYSA-N

SMILES

CCCCNC(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)NC(C)C)OC)OC

solubility

not available

Origin of Product

United States

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